molecular formula C24H33NO5Si B114495 (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid CAS No. 145790-51-8

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid

Cat. No. B114495
M. Wt: 443.6 g/mol
InChI Key: YUWZTEHILLYKKM-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid, also known as (S)-Boc-DPSP, is an important organic compound that has been used by scientists for its various applications in the field of organic chemistry. It is a white, crystalline solid that is soluble in most organic solvents, including ethanol, methanol, and chloroform. Its molecular formula is C13H23NO4Si and its molecular weight is 299.4 g/mol. (S)-Boc-DPSP is a chiral compound, meaning that it has two non-superimposable mirror image forms.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

These compounds are extensively used in the synthesis of amino acid derivatives. For instance, (S)-3-(tert-Butyloxycarbonylamino)-4-Phenylbutanoic Acid serves as a key intermediate in various synthetic pathways, particularly in the formation of substituted amino acids and their derivatives, which are crucial in peptide synthesis and drug development (Linder, Steurer, & Podlech, 2003).

Multistep Synthesis Processes

The structural complexity and reactivity of these compounds make them suitable for multistep synthesis processes. For example, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was synthesized from l-DOPA, indicating its utility in creating structurally diverse and pharmacologically relevant molecules (Lentini et al., 2019).

Enantioselective Synthesis

The compounds also play a crucial role in enantioselective synthesis, a process vital for creating chiral molecules with specific configurations. This is exemplified in the synthesis of neuroexcitant analogues where enantiomerically pure derivatives of (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid are used as starting materials or intermediates (Pajouhesh et al., 2000).

Chemical Modification and Functionalization

The presence of protective groups in these compounds allows for selective chemical modifications, making them versatile intermediates in organic synthesis. They are used in the synthesis of dipeptide isosteres and other peptidomimetics, demonstrating their utility in modifying biomolecules for therapeutic purposes (Nadin et al., 2001).

properties

IUPAC Name

(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO5Si/c1-23(2,3)30-22(28)25-20(21(26)27)17-29-31(24(4,5)6,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20H,17H2,1-6H3,(H,25,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWZTEHILLYKKM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid

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